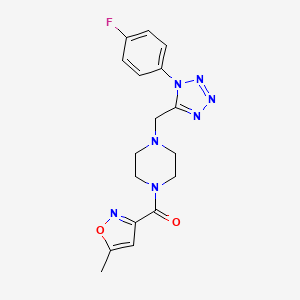

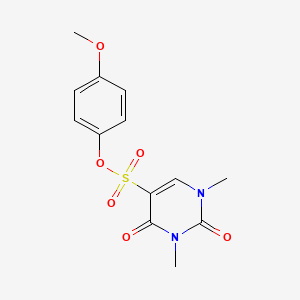

![molecular formula C15H15N3O2 B2610903 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448132-76-0](/img/structure/B2610903.png)

2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one” is a derivative of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to exhibit pronounced cytotoxic activity . This compound is also mentioned in a patent, where it is described as having inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase. It also has a cell proliferation inhibiting effect and is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .

科学的研究の応用

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with the compound , have been explored as selective aldose reductase inhibitors with antioxidant properties. These compounds exhibited inhibitory activity in the micromolar/submicromolar range. The introduction of hydroxy groups enhanced inhibitory potency, while the presence of phenol or catechol hydroxyls was crucial for enzyme pharmacophoric recognition. Furthermore, these derivatives displayed significant antioxidant activity, particularly those with catechol derivatives (La Motta et al., 2007).

Synthesis and Characterization of Pyrrole Derivatives

Research on the synthesis of 2-(4-(10H-substituted phenothiazine-3- yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles has led to the characterization of structural products by elemental analysis and spectral data. This work contributes to the understanding of the synthesis processes and properties of pyrrole derivatives, which could be relevant for compounds with pyrrolo[3,4-d]pyrimidine structures (Narule et al., 2007).

Antifungal Activity of Pyrazolo[1,5-a]pyrimidines

A study on the synthesis, crystal structure, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives revealed that certain compounds exhibited good antifungal abilities against phytopathogenic fungi. This indicates the potential of pyrrolo[3,4-d]pyrimidine structures in developing antifungal agents (Zhang et al., 2016).

作用機序

Target of Action

Similar compounds have been found to inhibit kinases such as akt kinase, rsk kinase, and s6k kinase . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as growth, proliferation, and survival.

Mode of Action

It is suggested that similar compounds inhibit their target kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

Given its potential kinase inhibitory activity, it may affect pathways regulated by these kinases, such as the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Similar compounds have been found to inhibit cell proliferation, suggesting potential anti-cancer activity .

生化学分析

Biochemical Properties

Pyrrolopyrimidines have been reported to inhibit various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular processes.

Cellular Effects

Kinase inhibitors typically interfere with cell signaling pathways, gene expression, and cellular metabolism . They can affect cell proliferation, differentiation, and survival.

Molecular Mechanism

As a potential kinase inhibitor, it may bind to the active site of the enzyme, preventing the transfer of phosphate groups and thus inhibiting the enzyme’s activity .

Metabolic Pathways

As a potential kinase inhibitor, it could interact with various enzymes and cofactors, and potentially affect metabolic flux or metabolite levels .

特性

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11(20-13-5-3-2-4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXRJIWYAGXYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

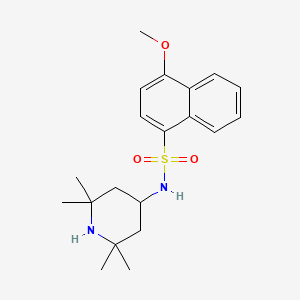

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)

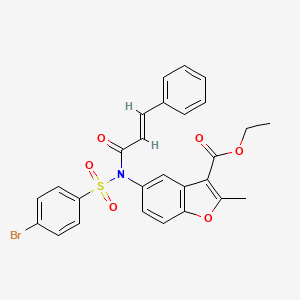

![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)

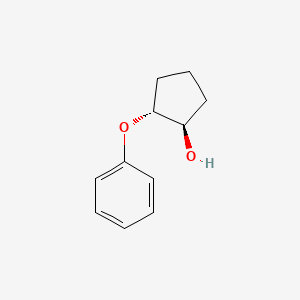

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)

![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)